An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-leucine
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-leucine
This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-N-α-methyl-D-leucine (Boc-N-methyl-D-leucine), a pivotal building block for researchers, chemists, and professionals in drug development. Its unique structure, featuring both a sterically demanding N-methyl group and a Boc protecting group, imparts valuable properties to synthetic peptides, including enhanced proteolytic stability and modulated conformational dynamics. This document delves into its core chemical properties, synthesis, analytical characterization, and strategic applications, offering both foundational knowledge and actionable protocols.
Core Physicochemical and Structural Properties
Boc-N-methyl-D-leucine is a chiral, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) group provides a chemically stable, yet acid-labile, protection for the secondary amine, making it highly suitable for solid-phase peptide synthesis (SPPS).[1] The N-methyl group is a critical modification that eliminates the amide proton, thereby disrupting hydrogen-bonding networks and increasing resistance to enzymatic degradation by proteases.[2]
Below is the chemical structure of Boc-N-methyl-D-leucine:
Caption: 2D Structure of Boc-N-methyl-D-leucine.
A summary of its key physical and chemical identifiers is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 89536-84-5 | [1][3] |
| Molecular Formula | C₁₂H₂₃NO₄ | [3] |
| Molecular Weight | 245.32 g/mol | [3][4] |
| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | [3] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 55 - 65 °C | [1] |
| Optical Rotation | [α]²⁰/D = +28 ± 2° (c=1.161 in MeOH) | [1] |
| Purity | Typically ≥98% (HPLC) | [5] |
| Solubility | Soluble in organic solvents such as methanol (MeOH), dichloromethane (DCM), and dimethylformamide (DMF). Limited solubility in water. | [5][6] |
| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [5] |
Synthesis and Purification
The synthesis of Boc-N-methyl-D-leucine is typically achieved via a two-step process starting from D-leucine. The first step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to form Boc-D-leucine. The second, and more critical step, is the selective N-methylation of the resulting carbamate.
Caption: General synthesis workflow for Boc-N-methyl-D-leucine.
Representative N-Methylation Protocol
This protocol describes a general method for the N-methylation of a Boc-protected amino acid.[7] Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic N-H of the Boc-carbamate, forming a sodium salt. This enhances the nitrogen's nucleophilicity, allowing it to efficiently attack the electrophilic methyl group of methyl iodide (CH₃I). Anhydrous conditions are critical to prevent quenching of the NaH and the anionic intermediate.
Materials:
-
Boc-D-leucine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add Boc-D-leucine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (approx. 2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (approx. 2.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C.
-
Extraction: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. Extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Boc-N-methyl-D-leucine is typically purified by silica gel column chromatography to yield the final product.
Analytical and Spectroscopic Characterization
A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of Boc-N-methyl-D-leucine.
Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the final compound. The hydrophobic Boc group and the isobutyl side chain provide good retention on C18 columns.
Exemplary RP-HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Data Analysis: Purity is calculated from the integrated area of the main product peak relative to the total integrated peak area.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the compound can be detected in both positive and negative ion modes.
-
Expected [M+H]⁺: 246.17 m/z
-
Expected [M+Na]⁺: 268.15 m/z
-
Expected [M-H]⁻: 244.16 m/z
Further fragmentation in MS/MS analysis can confirm the structure, often showing a characteristic loss of the Boc group (-100 Da) or isobutylene (-56 Da).[8]
Structural Elucidation by NMR Spectroscopy
While a publicly available, assigned spectrum for Boc-N-methyl-D-leucine is not readily found, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its structure and data from analogous compounds like N-Boc-L-valine and other N-methylated amino acids.[9][10]
Expected ¹H NMR Resonances (in CDCl₃):
-
~0.9 ppm (d, 6H): Two diastereotopic methyl groups of the isobutyl side chain.
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (Boc).
-
~1.6-1.8 ppm (m, 3H): Protons of the -CH₂- and -CH- groups of the isobutyl side chain.
-
~2.8-3.0 ppm (s, 3H): The N-methyl protons. The signal may appear as two singlets due to the presence of rotamers around the carbamate C-N bond.
-
~4.5-4.7 ppm (m, 1H): The α-proton (-CH-). This signal may also be broadened or split due to rotamers.
-
~10-12 ppm (br s, 1H): The carboxylic acid proton.
Expected ¹³C NMR Resonances (in CDCl₃):
-
~21-25 ppm: Isobutyl side chain carbons (-CH₃, -CH-).
-
~28 ppm: tert-butyl methyl carbons (Boc).
-
~32-35 ppm: N-methyl carbon.
-
~40 ppm: Isobutyl -CH₂- carbon.
-
~60-63 ppm: α-carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~156 ppm: Carbamate carbonyl carbon (Boc).
-
~175-178 ppm: Carboxylic acid carbonyl carbon.
Reactivity and Strategic Application in Peptide Synthesis
The primary application of Boc-N-methyl-D-leucine is as a building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).[1][4]
The Boc/Bzl Protection Strategy
In this orthogonal protection scheme, the temporary N-α-Boc group is removed under mildly acidic conditions (e.g., trifluoroacetic acid), while more permanent, benzyl-based side-chain protecting groups are retained.[11] These side-chain groups are removed at the end of the synthesis during the final cleavage from the resin, typically with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]
Role in a Boc-SPPS Cycle
The incorporation of Boc-N-methyl-D-leucine into a growing peptide chain on a solid support follows a repetitive cycle of deprotection, neutralization, and coupling.
Caption: Boc-SPPS cycle for incorporating N-methylated amino acids.
Protocol for Coupling in Boc-SPPS
Causality: The coupling of N-methylated amino acids is notoriously slower than their non-methylated counterparts due to the increased steric hindrance around the secondary amine.[13] Therefore, more potent coupling reagents and/or longer reaction times are necessary to drive the reaction to completion. Reagents like HBTU or HATU are highly effective as they rapidly form the activated species in situ.[14] Monitoring the coupling reaction with a qualitative test (like the Kaiser test, which is negative for secondary amines) is not possible; thus, completion is often assumed based on optimized, extended reaction times or checked via a different test like the chloranil test.
Materials:
-
N-terminally deprotected peptide-resin (1.0 eq)
-
Boc-N-methyl-D-leucine (3.0 eq)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the N-terminally deprotected and neutralized peptide-resin in anhydrous DMF in a reaction vessel.
-
Activation: In a separate vial, dissolve Boc-N-methyl-D-leucine (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.
-
Initiation: Add DIEA (6.0 eq) to the activation mixture. A color change (typically to yellow) indicates the formation of the activated HOBt ester. Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.
-
Reaction: Agitate the mixture at room temperature for an extended period, typically 2-4 hours (compared to 30-60 minutes for standard amino acids).
-
Washing: After the coupling period, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5x), DCM (3x), and isopropanol (2x) to remove excess reagents and byproducts.
-
Cycle Repetition: The peptide-resin is now ready for the next deprotection step in the synthesis cycle.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Boc-N-methyl-D-leucine is not widely available, data from closely related compounds like Boc-D-leucine suggest it is not classified as a hazardous substance.[15][16] However, standard laboratory safety practices should always be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Storage: The compound is stable under recommended storage conditions. For long-term stability, it should be stored in a tightly sealed container at 0 - 8 °C.[5]
-
Reactivity Hazards: The material is generally stable but may react violently with strong oxidizing agents.[17]
Conclusion
Boc-N-methyl-D-leucine is a specialized yet indispensable reagent in modern peptide chemistry. Its strategic use allows for the synthesis of peptide analogs with significantly improved stability and unique conformational properties, making it a valuable tool in the development of novel peptide-based therapeutics and biochemical probes. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6992561, Boc-N-methyl-D-leucine. [Online] Available at: [Link]
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Acree, W. E., & Lang, A. S. (2023). Solubilities of Leucine in Water and Organic Solvents. ResearchGate. [Online] Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Online] Available at: [Link]
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The Royal Society of Chemistry. Experimental Procedures. [Online] Available at: [Link]
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Chem-Impex. Boc-N-methyl-D-leucine. [Online] Available at: [Link]
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ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Online] Available at: [Link]
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Chemsrc. Boc-N-methyl-D-leucine | CAS#:89536-84-5. [Online] Available at: [Link]
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MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine. [Online] Available at: [Link]
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ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. [Online] Available at: [Link]
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Carl ROTH. Safety Data Sheet: Boc-L-tert-Leucine. [Online] Available at: [Link]
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Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. (2025). APIChem. [Online] Available at: [Link]
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Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Online] Available at: [Link]
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ResearchGate. LC-MS/MS characterization of leucine contamination in the PA-PT sample. [Online] Available at: [Link]
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Livestock Metabolome Database. ¹H NMR Spectrum (LMDB00220). [Online] Available at: [Link]
- Kay, L. E., et al. (1990). Dynamics of methyl groups in proteins as studied by proton-detected carbon-13 NMR spectroscopy. Application to the leucine residues of staphylococcal nuclease. Biochemistry, 29(7), 1599-1605.
- Hajduk, P. J., et al. (2000). NMR-Based Screening of Proteins Containing ¹³C-Labeled Methyl Groups. Journal of the American Chemical Society, 122(33), 7942-7943.
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687). [Online] Available at: [Link]
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